molecular formula C8H17NO3 B7799274 (2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate

(2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate

Cat. No.: B7799274
M. Wt: 175.23 g/mol
InChI Key: NMJINEMBBQVPGY-RITPCOANSA-N
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Description

(2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate is a chiral amino acid derivative. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both an amino group and a carboxylate group makes it a zwitterion, contributing to its solubility in water and its reactivity in various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate typically involves the protection of the amino group followed by the esterification of the carboxyl group. One common method includes the use of tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. The amino group can be protected using a suitable protecting group such as a carbamate. After the esterification, the protecting group can be removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids or esters.

Scientific Research Applications

(2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate
  • (2R,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate
  • (2R,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate

Uniqueness

The unique stereochemistry of (2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate distinguishes it from its stereoisomers. This specific configuration can result in different biological activities and chemical reactivities, making it valuable for specific applications where stereochemistry is crucial.

Properties

IUPAC Name

(2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJINEMBBQVPGY-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)[O-])[NH3+])OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH3+])OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-13-6
Record name O-(1,1-Dimethylethyl)-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4378-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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